(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide
Description
(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide is a chiral amide derivative featuring an L-alanine backbone substituted with a 4-fluorobenzyl group at the amide nitrogen. Its stereochemistry (S-configuration) and fluorine substituent play critical roles in its physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRFUKHJIMZKPZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves metal-catalyzed reactions, such as those using transition metals like iron, nickel, and ruthenium, to facilitate the incorporation of fluorine into the molecule .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on enzymatic synthesis due to its selectivity and efficiency. The use of fluorinase enzymes is particularly promising for large-scale production, as it allows for the direct formation of carbon-fluorine bonds with high specificity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide is C11H14FN2O, with a molar mass of approximately 210.24 g/mol. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with (S)-2-amino-propionic acid and 4-fluoro-benzylamine.
- Amidation Reaction : The amino group of (S)-2-amino-propionic acid reacts with 4-fluoro-benzylamine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond.
- Purification : The crude product is purified through recrystallization or column chromatography.
This multi-step process allows for the modification of functional groups to optimize biological activity.
This compound exhibits significant biological activity, particularly in neuropharmacology. Its structure enables interaction with various biological targets, which may lead to therapeutic applications in treating neurological disorders.
Neuropharmacological Effects
- Interaction with Neurotransmitter Systems : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Its structural similarities to amino acids imply that it may interact with receptors integral to neurotransmitter modulation.
- Potential Anticonvulsant Properties : Research indicates that derivatives of propionamide compounds, including this one, can exhibit anticonvulsant effects in mouse seizure models, highlighting their therapeutic potential in epilepsy treatment .
Applications in Medicinal Chemistry
This compound has several notable applications:
- Pharmaceutical Development : It is being investigated as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Analgesic and Anti-inflammatory Agents : Compounds related to propionamide have shown promise as analgesics and anti-inflammatory agents, suggesting potential applications in pain management .
- Drug Design : Its unique structure makes it a valuable building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
- Anticonvulsant Efficacy : A study demonstrated that derivatives of propionamide exhibited broad-spectrum antiseizure efficacy across various acute mouse seizure models, including maximal electroshock (MES) tests. These findings suggest that this compound may have similar therapeutic effects .
- Neurotransmitter Modulation : In vitro studies have shown that compounds similar to this compound enhance glutamate uptake in primary glia cultures, indicating its potential role in modulating excitatory neurotransmission .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity towards its targets, leading to enhanced activity and stability . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The benzyl group’s substitution pattern significantly influences electronic, steric, and lipophilic properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂): Fluorine and chlorine enhance membrane permeability but differ in steric demands. The nitro group (in ) drastically reduces solubility due to polarity .
- Substituent Position : Para-substitution (as in the target compound) optimizes electronic effects without steric hindrance, whereas ortho-substitution () may restrict binding to flat active sites .
- Trifluoromethyl Groups : The -CF₃ group () offers superior metabolic resistance compared to halogens, making it favorable for CNS-targeting drugs .
N-Substituent Modifications
Modifications at the amide nitrogen or additional alkylation alter pharmacokinetic profiles:
Key Observations :
- Complex Substituents : Safinamide analogs () demonstrate how extended aromatic systems (e.g., benzyloxy) enhance target engagement, as seen in Parkinson’s disease therapeutics .
Biological Activity
(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide is a chiral compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄FN₃O
- Molecular Weight : Approximately 239.25 g/mol
- Functional Groups : The compound contains an amino group, a propionamide moiety, and a fluorobenzyl substituent, which contributes to its lipophilicity and ability to cross the blood-brain barrier.
This compound interacts with various neurotransmitter systems, influencing synaptic transmission. Notably, it has been studied for its potential as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of amines, including neurotransmitters like dopamine. This inhibition can enhance dopaminergic activity in the brain, which is beneficial in treating neurodegenerative disorders such as Parkinson's disease .
Biological Activity and Therapeutic Implications
-
Neuropharmacological Effects :
- The compound exhibits anticonvulsant properties , with studies indicating efficacy in mouse seizure models. It acts as a positive allosteric modulator (PAM) of glutamate transporters, enhancing glutamate uptake in glial cells .
- Research shows that this compound may improve conditions like epilepsy by modulating neurotransmitter systems and reducing seizure activity .
-
Analgesic and Anti-inflammatory Potential :
- Derivatives of propionamide compounds have shown promise as analgesics and anti-inflammatory agents. The structural modifications in this compound might enhance its efficacy in these areas.
-
Binding Affinity Studies :
- Interaction studies demonstrate that the fluorobenzyl moiety increases binding affinity to specific receptors, which may lead to variations in therapeutic outcomes depending on structural modifications.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide, and what key reaction parameters influence yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions between 4-fluorobenzylamine and substituted benzoic acids. For example, intermediates like N-(4-fluoro-benzyl)-2-hydroxy-3-methylbenzamide are prepared by reacting 4-fluorobenzylamine with 2-hydroxy-3-methylbenzoic acid under reflux in the presence of coupling agents (e.g., DCC or EDC) and a catalyst like DMAP. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature : Reflux conditions (80–100°C) are often optimal for amide bond formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
| Reaction Condition | Impact on Yield/Purity |
|---|---|
| Excess amine (1.2–1.5 eq.) | Reduces unreacted carboxylic acid byproducts |
| Coupling agent (1.1 eq.) | Ensures complete activation of the carboxyl group |
| Reaction time (12–24 h) | Longer durations improve conversion but risk side reactions |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms the structure, stereochemistry, and purity. For example, the benzyl protons appear as a singlet (~δ 4.5 ppm), while aromatic protons from the 4-fluoro-benzyl group resonate between δ 7.0–7.4 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- HPLC : Quantifies purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 267.1) .
Advanced Research Questions
Q. How can researchers optimize stereoselective synthesis to achieve high enantiomeric excess in this compound?
Methodological Answer: Stereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts:
- Chiral Pool Synthesis : Start with (S)-2-amino acids (e.g., L-alanine) to retain configuration during amide coupling .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to induce enantioselectivity in key steps .
- Resolution Techniques : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers post-synthesis.
Q. Example Protocol :
React (S)-2-aminopropionic acid with 4-fluorobenzylamine using HATU as a coupling agent.
Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).
Optimize ee >98% by adjusting catalyst loading (5–10 mol%) and temperature (0–25°C) .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies in bioactivity data often arise from variations in:
- Compound Purity : Impurities (e.g., residual solvents, diastereomers) can skew results. Validate purity via orthogonal methods (HPLC, NMR) .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. ATP-based luminescence).
- Pharmacokinetic Factors : Differences in solubility (use DMSO stocks ≤0.1% v/v) or metabolic stability (e.g., liver microsome assays) .
Q. Case Study :
- Conflicting IC₅₀ values in kinase inhibition assays may stem from ATP concentration variations. Use fixed ATP levels (1 mM) and include control inhibitors (e.g., staurosporine) .
Q. How do fluorine substituents influence the compound’s physicochemical and pharmacological properties?
Methodological Answer: The 4-fluoro-benzyl group enhances:
- Lipophilicity : Measured via logP (experimental ~1.8 vs. calculated ~2.1). Improves membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450), as shown in liver microsome assays (t₁/₂ > 60 min vs. non-fluorinated analogs at t₁/₂ ~20 min) .
- Target Binding : The electronegative fluorine may engage in halogen bonding with receptor residues (e.g., CB2 receptor modulation, inferred from structural analogs) .
Q. Table: Impact of Fluorine on Key Properties
| Property | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| logP | 1.8 | 1.2 |
| Metabolic t₁/₂ (min) | 65 | 22 |
| Solubility (µg/mL) | 15 (PBS) | 45 (PBS) |
Q. What are the best practices for ensuring compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis.
- Stability Monitoring : Perform quarterly HPLC checks. Degradation products (e.g., free amine or carboxylic acid) should be <5% .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (trehalose, 5% w/v) to maintain integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
